

Ranolazine-d3: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ranolazine-d3	
Cat. No.:	B129258	Get Quote

An In-depth Overview of Ranolazine-d3 and its Pivotal Role in Bioanalytical Research

Introduction

Ranolazine-d3 is the deuterated analog of Ranolazine, an anti-anginal medication used to treat chronic stable angina. The substitution of three hydrogen atoms with deuterium atoms results in a molecule with a higher molecular weight but nearly identical chemical and physical properties to Ranolazine. This key characteristic makes Ranolazine-d3 an invaluable tool in bioanalytical research, primarily serving as an internal standard for the accurate quantification of Ranolazine in biological matrices through mass spectrometry-based assays. This technical guide provides a comprehensive overview of Ranolazine-d3, its research applications, and detailed experimental protocols for its use.

Core Concepts: The Role of Deuterated Internal Standards

In quantitative mass spectrometry, particularly in complex biological samples like plasma, variations in sample preparation and instrument response can lead to inaccurate measurements. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known amount to every sample, calibrator, and quality control sample. The ratio of the analyte's signal to the IS's signal is then used for quantification. This approach corrects for variations in extraction efficiency, matrix



effects, and instrument drift, thereby significantly improving the accuracy and precision of the analytical method.

Deuterated compounds, such as **Ranolazine-d3**, are considered the gold standard for use as internal standards in mass spectrometry for several reasons:

- Co-elution: They have nearly identical chromatographic retention times to their nondeuterated counterparts, ensuring they experience the same matrix effects.
- Similar Ionization Efficiency: Their ionization behavior in the mass spectrometer's source is very similar to the analyte.
- Mass Differentiation: They are easily distinguished from the analyte by their difference in mass-to-charge ratio (m/z).

Physicochemical and Pharmacokinetic Properties

The following tables summarize the key physicochemical and pharmacokinetic parameters of Ranolazine. The data for **Ranolazine-d3** is primarily related to its identity and use as an internal standard.

Table 1: Physicochemical Properties



Property	Ranolazine	Ranolazine-d3
Chemical Name	N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]pipera zin-1-yl}acetamide	N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxy-d3-phenoxy)propyl]-1-piperazineacetamide
Molecular Formula	C24H33N3O4	C24H30D3N3O4
Molecular Weight	427.54 g/mol	430.56 g/mol
CAS Number	95635-55-5	1054624-77-9
Appearance	White to off-white solid powder	White Solid
Solubility	Soluble in dichloromethane and methanol; very slightly soluble in water[1].	Soluble in Chloroform, Dichloromethane, Methanol[2].
Melting Point	120-124 °C	113-116 °C[2].

Table 2: Pharmacokinetic Parameters of Ranolazine

(Extended-Release Formulation)

Parameter	Value	
Bioavailability	35% to 50%[3]	
Time to Peak Plasma Concentration (Tmax)	2 to 6 hours[4]	
Apparent Terminal Half-life (t½)	~7 hours[5]	
Volume of Distribution (Vd)	85 to 180 L[3]	
Plasma Protein Binding	~62%[1]	
Metabolism	Primarily by CYP3A4, to a lesser extent by CYP2D6[5].	
Excretion	~75% renal, ~25% fecal[6].	

Research Applications of Ranolazine-d3



The primary and most critical research application of **Ranolazine-d3** is its use as an internal standard in bioanalytical methods for the quantification of Ranolazine. These methods are essential in various stages of drug development and clinical research:

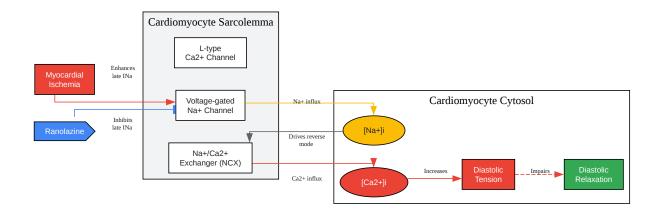
- Pharmacokinetic Studies: To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of Ranolazine in preclinical and clinical studies.
- Bioequivalence Studies: To compare the bioavailability of a generic formulation of Ranolazine to the brand-name drug.
- Therapeutic Drug Monitoring (TDM): In some clinical scenarios, to monitor patient compliance and tailor dosages to achieve optimal therapeutic outcomes while minimizing adverse effects.
- Drug-Drug Interaction Studies: To investigate the effect of co-administered drugs on the pharmacokinetics of Ranolazine.

Mechanism of Action of Ranolazine: The Rationale for its Quantification

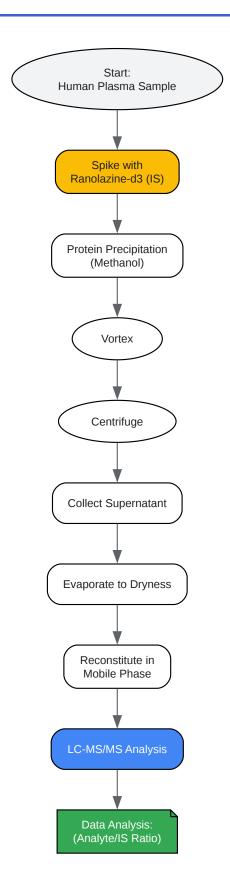
Understanding the mechanism of action of Ranolazine highlights the importance of accurately measuring its concentration in biological systems. Ranolazine's primary anti-anginal effect is achieved through the inhibition of the late inward sodium current (INa) in cardiomyocytes[7][8].

Under ischemic conditions, the late INa is enhanced, leading to an increase in intracellular sodium concentration. This sodium overload subsequently leads to an increase in intracellular calcium via the Na⁺/Ca²⁺ exchanger operating in reverse mode. The resulting calcium overload contributes to myocardial diastolic dysfunction and increased oxygen consumption. By inhibiting the late INa, Ranolazine reduces intracellular sodium and calcium overload, thereby improving myocardial relaxation and reducing myocardial oxygen demand without significantly affecting heart rate or blood pressure.









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Development and validation of a sensitive LC-MS/MS assay for simultaneous quantitation of ranolazine and its three metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. btrc-charity.org [btrc-charity.org]
- 3. Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS [scirp.org]
- 4. What is the mechanism of Ranolazine? [synapse.patsnap.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Inhibition of the Late Sodium Current with Ranolazine A New Cardioprotective Mechanism | ECR Journal [ecrjournal.com]
- 7. Ranolazine-d3 | CAS 1054624-77-9 | LGC Standards [lgcstandards.com]
- 8. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ranolazine-d3: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129258#what-is-ranolazine-d3-and-its-research-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com